cis-3-Hydroxynon-6-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

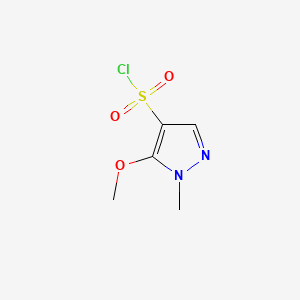

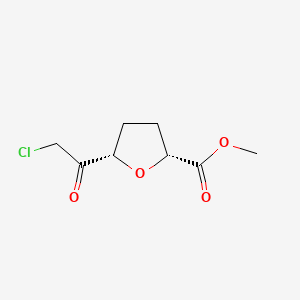

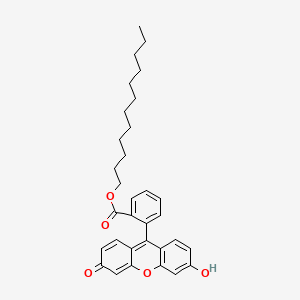

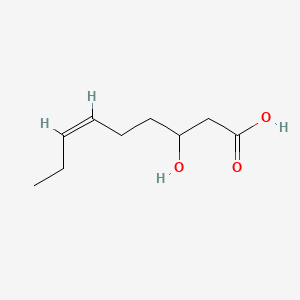

Cis-3-Hydroxynon-6-enoic acid is a chemical compound with the molecular formula C9H16O3 . It is also known by other names such as 6-Nonenoic acid, 3-hydroxy-; 3-Hydroxy-6(Z)-nonenoic acid; (Z)-3-hydroxynon-6-enoic acid .

Molecular Structure Analysis

The molecular structure of cis-3-Hydroxynon-6-enoic acid consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact 3D conformation can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Cis-3-Hydroxynon-6-enoic acid has a molecular weight of 172.22 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research on similar fatty acids has demonstrated potential antimicrobial applications. For instance, the study by Araki et al. (2017) explored the antimicrobial properties of cis-6-hexadecenoic acid, a component of the human metabolome, showing selective antibacterial activity against pathogens like Clostridium perfringens and Streptococcus mutans. This suggests that similar compounds, including cis-3-Hydroxynon-6-enoic acid, might find applications in developing antimicrobial agents or as components in cosmetic products to inhibit microbial growth Araki et al., 2017.

Chemical Synthesis and Bioengineering

The versatility of unsaturated acids in synthetic chemistry is highlighted by Baron et al. (2011), who introduced cis-5-aminopent-3-enoic acid as a linker in the cyclization-cleavage process for synthesizing cyclic pseudopeptides. This underscores the potential of unsaturated acids like cis-3-Hydroxynon-6-enoic acid in facilitating the synthesis of complex organic molecules, which could have implications in drug development and materials science Baron et al., 2011.

Biocatalysis and Metabolic Engineering

The field of biocatalysis and metabolic engineering offers exciting prospects for utilizing compounds like cis-3-Hydroxynon-6-enoic acid. Hu et al. (2022) designed an efficient whole-cell biocatalyst system for converting L-lysine into cis-3-hydroxypipecolic acid, showcasing the potential of metabolic engineering in producing valuable chemicals. This approach could be adapted to exploit cis-3-Hydroxynon-6-enoic acid for the production of specialized chemicals or as intermediates in the synthesis of pharmaceuticals and biopolymers Hu et al., 2022.

Renewable Chemicals and Polymers

The drive towards sustainable and renewable chemical production has led to the exploration of bio-based precursors like muconic acid and its derivatives. Studies like those by Rorrer et al. (2016) have demonstrated the incorporation of biologically derived muconic acid into polyesters, indicating the role that similar unsaturated acids could play in the development of renewable polymers and sustainable materials Rorrer et al., 2016.

Direcciones Futuras

The future directions for research on cis-3-Hydroxynon-6-enoic acid could include elucidating its synthesis and reactions, investigating its physical and chemical properties, and exploring its potential biological activities and applications. This would require a combination of experimental and computational approaches .

Mecanismo De Acción

Result of Action

The molecular and cellular effects of (Z)-3-Hydroxynon-6-enoic acid’s action are largely unknown due to the lack of research on this specific compound . Depending on its targets and mode of action, the compound could potentially influence a variety of cellular processes, from gene expression to metabolic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable the compound is in a given environment.

Propiedades

IUPAC Name |

(Z)-3-hydroxynon-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWZUPUHFRKCCB-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-Hydroxy-6-nonenoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanimidothioic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)